BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Physicochemical property Structural differentiation Lipophilicity

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034380-47-5) is a synthetic small molecule (C₁₈H₂₁N₃O₄, MW 343.38 g/mol) that combines a benzofuran ring with a 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold. The compound is classified within the broader family of benzofuran–piperazine hybrids, a chemotype recognized in medicinal chemistry for monoamine transporter and serotonin (5-HT) receptor interactions.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2034380-47-5
Cat. No. B2499888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
CAS2034380-47-5
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C18H21N3O4/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-14-11-13-6-4-5-7-15(13)25-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24)
InChIKeyBZYRIBMFGISNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034380-47-5): Procurement-Relevant Structural and Pharmacological Profile


N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034380-47-5) is a synthetic small molecule (C₁₈H₂₁N₃O₄, MW 343.38 g/mol) that combines a benzofuran ring with a 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold. The compound is classified within the broader family of benzofuran–piperazine hybrids, a chemotype recognized in medicinal chemistry for monoamine transporter and serotonin (5-HT) receptor interactions . The 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety is also present in structurally related HDAC1/2 inhibitors, where it serves as a critical surface recognition domain [1]. This compound is offered for non-human research purposes, and limited publicly available bioactivity data exist, requiring procurement decisions to rest on structural differentiation and established class-level SAR.

Why N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Cannot Be Replaced by a Generic Analog


Despite sharing a common benzofuran–piperazine motif, subtle structural variations—including the oxidation state of the piperazine ring, the substitution position on the benzofuran, and the nature of the linker—produce functionally distinct molecules that are not interchangeable. For example, the 2,3-diketopiperazine group in the target compound confers distinct conformational rigidity and hydrogen-bonding capacity compared to the 2,5-diketopiperazine isomer, a difference that has been shown to govern neuroprotective potency in HDAC inhibitor SAR [1]. Likewise, the benzofuran-2-yl substitution pattern confers different 5-HT receptor subtype selectivity relative to benzofuran-3-yl regioisomers, as demonstrated across benzofurylpiperazine serotonin agonist series [2]. Generic substitution without direct comparative pharmacological data thus risks unintended loss of on-target potency, altered selectivity, or incompatible physicochemical properties. The specific quantitative evidence below substantiates why this particular compound merits prioritized procurement over close structural analogs.

Quantitative Differentiation Evidence for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Procurement


Molecular Weight and clogP Differentiation from the Dihydrobenzofuran Analog (CAS 2034350-21-3)

The target compound (C₁₈H₂₁N₃O₄) and the 2,3-dihydrobenzofuran analog N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034350-21-3, C₁₈H₂₃N₃O₄) differ in the aromaticity of the benzofuran ring. The fully aromatic benzofuran of the target compound reduces molecular weight by approximately 2 g/mol (343.38 vs. 345.40 g/mol) relative to the reduced analog, while simultaneously increasing the calculated partition coefficient (clogP) by an estimated 0.3–0.5 log units due to the removal of saturated carbon–hydrogen bonds . This difference directly impacts solubility and passive membrane permeability, critical parameters for CNS-targeted research applications.

Physicochemical property Structural differentiation Lipophilicity

2,3-Diketopiperazine vs. 2,5-Diketopiperazine Scaffold: HDAC Inhibitor Potency and Neuroprotective Efficacy

In a head-to-head SAR study using 5-aryl-substituted 2-aminobenzamide HDAC inhibitors, the compound K-560 (1a) bearing the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamido methyl group exhibited selective HDAC1/2 inhibition and protected neuronal cells in a Parkinson's disease model. By contrast, the 2,5-diketopiperazine analog K-856 (8) required structural optimization to achieve comparable neuroprotective effects, and the SAR analysis concluded that the monocyclic 2,3-diketopiperazine configuration is specifically required for potent activity [1]. This study provides direct within-series quantitative evidence that the 2,3-dioxopiperazine isomer—not the 2,5-dioxopiperazine isomer—is the pharmacophoric requirement for this chemotype's neuroprotective action.

HDAC inhibition Diketopiperazine scaffold Neuroprotection

Benzofuran-2-yl Substitution vs. Benzofuran-3-yl Regioisomer: 5-HT Receptor Subtype Selectivity Implications

Benzofurylpiperazine patent data (US6967201) demonstrates that 1-(1-benzofuran-2-yl)piperazines, the core substructure of the target compound, are functional serotonin 5-HT₁A receptor agonists with defined structure–activity relationships. The regioisomeric benzofuran-3-yl-substituted piperazines exhibit altered electronic distribution and steric orientation that shifts receptor subtype binding profiles [1]. Although direct binding data for CAS 2034380-47-5 are not publicly available, the established SAR from this patent family supports that the benzofuran-2-yl attachment position is a selectivity-determining structural feature, differentiating it from benzofuran-3-yl analogs that may lose 5-HT₁A agonist activity.

Serotonin receptor Benzofuran regioisomer 5-HT1A agonism

Hydrogen-Bond Acceptor Capacity: 2,3-Dioxopiperazine vs. Standard Piperazine Carboxamide

The target compound contains four hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygens on the dioxopiperazine, one carboxamide oxygen, and the benzofuran ring oxygen), compared to three HBA atoms for a standard piperazine-1-carboxamide analog lacking the second carbonyl. This additional HBA capacity increases polar surface area and modulates the compound's pharmacophoric geometry. In the 5-aryl-2-aminobenzamide HDAC inhibitor series, the 2,3-diketopiperazine group provides a key carbonyl interaction with the HDAC enzyme surface, whereas the non-oxidized piperazine-1-carboxamide (e.g., K-561, 2a) showed diminished enzyme inhibition [1]. The extra carbonyl thus differentiates the target compound from its non-dioxo piperazine counterpart with respect to both binding interactions and pharmacokinetic behavior.

Hydrogen bonding Diketopiperazine Target engagement

Optimal Research and Industrial Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Procurement


HDAC1/2-Targeted Neuroprotection Probe Development

Based on the demonstrated necessity of the 2,3-diketopiperazine moiety for HDAC1/2 inhibitory activity in structurally related 2-aminobenzamide analogs [1], this compound can serve as a synthetic intermediate or scaffold for designing neuroprotective chemical probes targeting ischemic stroke or Parkinson's disease models. The intact 4-ethyl-2,3-dioxopiperazine-1-carboxamide group ensures retention of the essential surface-recognition pharmacophore identified in K-560 SAR studies.

Serotonergic System Pharmacological Tool Compound Research

The benzofuran-2-yl-piperazine substructure defines the compound as a member of the benzofurylpiperazine serotonin agonist class, characterized in US patent US6967201 [2]. This moiety is associated with 5-HT₁A receptor agonist activity, positioning the compound as a potential starting point for investigating serotonergic modulation in CNS disorders where receptor subtype selectivity is a critical experimental parameter.

Structure–Activity Relationship Studies Comparing Benzofuran Aromatic vs. Saturated Analogs

The calculated lipophilicity difference (ΔclogP ≈ +0.3) and molecular weight reduction (ΔMW = –2.02 g/mol) relative to the 2,3-dihydrobenzofuran analog (CAS 2034350-21-3) make the target compound a superior candidate for investigating the impact of aromaticity on CNS permeability. Its higher lipophilicity is predicted to enhance passive blood–brain barrier crossing, which is advantageous for in vivo neuropharmacology studies.

Piperazine Oxidation-State Pharmacophore Validation Studies

The presence of the 2,3-dioxopiperazine (as opposed to non-oxidized piperazine or 2,5-dioxopiperazine) provides an additional hydrogen-bond acceptor (ΔHBA = +1) that is critical for target protein engagement, as evidenced by the loss of HDAC inhibition in the non-oxidized K-561 analog [1]. This compound therefore enables systematic investigation of how piperazine oxidation state governs protein–ligand interactions and pharmacological outcomes.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.